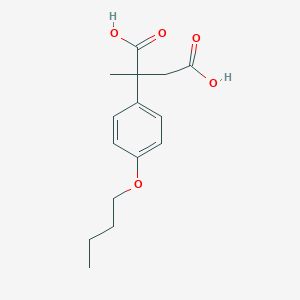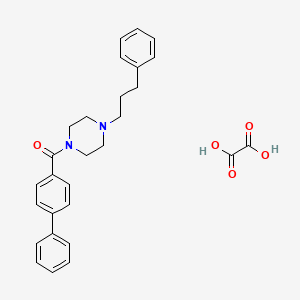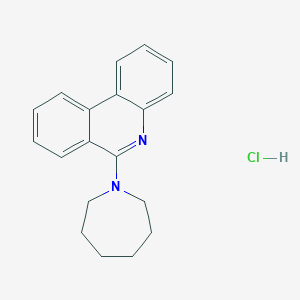
butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate, also known as BEA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. BEA is a derivative of aziridine, which is a heterocyclic organic compound that contains a three-membered ring.
Mecanismo De Acción
The exact mechanism of action of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate is not fully understood, but it is believed to act by forming covalent bonds with nucleophilic sites in proteins and DNA. This can lead to the crosslinking of proteins and DNA, which can affect their structure and function. In cancer cells, this compound has been shown to induce apoptosis, or programmed cell death, which can inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In vitro studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis, and crosslink proteins and DNA. In vivo studies have shown that this compound can be metabolized into its hydrolysis product, which is less toxic and can be excreted from the body. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate is its ability to crosslink proteins and DNA, which can improve their stability and activity. This can be useful in various lab experiments, such as protein purification and enzyme assays. However, one limitation of this compound is its potential toxicity, as it can form covalent bonds with nucleophilic sites in proteins and DNA, which can affect their structure and function. Therefore, caution should be taken when handling this compound, and appropriate safety precautions should be followed.
Direcciones Futuras
There are several future directions for the study of butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate. One direction is to further investigate its anticancer properties and its mechanism of action in cancer cells. Another direction is to explore its potential applications in materials science, such as the synthesis of new polymers and coatings. Additionally, more research is needed to fully understand the biochemical and physiological effects of this compound and its potential toxicity in vivo. Overall, the study of this compound has the potential to lead to new discoveries and applications in various fields of science.
Métodos De Síntesis
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate can be synthesized through a multistep process, starting with the reaction of butyl chloroformate with 2-aminoethanol to form N-butyl-2-hydroxyethylcarbamate. The resulting compound is then treated with sodium hydride and ethyl acetate to form the corresponding aziridine derivative. Finally, the product is purified through column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
Butyl 1-(2-ethoxy-1,1-dimethyl-2-oxoethyl)-2-aziridinecarboxylate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. In biochemistry, this compound has been used as a crosslinking agent for proteins, which can improve their stability and activity. In materials science, this compound has been used as a monomer for the synthesis of polymers, which can be used for various applications, such as coatings and adhesives.
Propiedades
IUPAC Name |
butyl 1-(1-ethoxy-2-methyl-1-oxopropan-2-yl)aziridine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-5-7-8-18-11(15)10-9-14(10)13(3,4)12(16)17-6-2/h10H,5-9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCEYMUABFCOYQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1CN1C(C)(C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-diethyl-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5013981.png)
![N,N'-[(2-phenyl-4,6-pyrimidinediyl)di-4,1-phenylene]bis[2-(2-thienyl)acetamide]](/img/structure/B5013984.png)
![2-fluoro-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5013999.png)
![4-(4-nitrophenyl)-2-phenyl-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B5014004.png)


![N,2-diethyl-5-[6-(4-morpholinyl)-3-pyridazinyl]benzenesulfonamide](/img/structure/B5014014.png)


![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B5014037.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-isopropylphenyl)acetamide](/img/structure/B5014039.png)

![N-[3-(4-morpholinyl)propyl]-2-(2-thienyl)acetamide](/img/structure/B5014053.png)
![2,2-dimethyl-6-{[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2,3-dihydro-4H-pyran-4-one](/img/structure/B5014060.png)